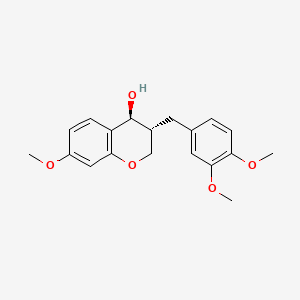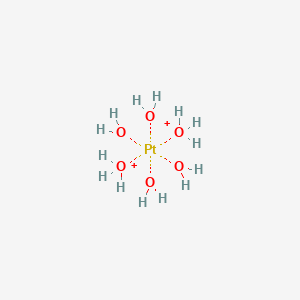![molecular formula C43H50N4O16 B1239004 3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Precorrin-3A is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which three methyl groups have been introduced at positions 2, 7 and 20 of the tetrapyrrole framework. It is a conjugate acid of a precorrin-3A(7-).
Scientific Research Applications
Stability Constants in Biomedical and Environmental Applications
This compound has been studied for its stability constants of proton (hydron) and metal complexes, particularly for complexones of biomedical and environmental interest. These studies are crucial for understanding the compound's behavior in various applications, including environmental monitoring and medical diagnostic tools. The critical evaluation of existing data ensures reliability in these fields (Anderegg et al., 2005).
Deprotonation Studies
Research into the deprotonation of porphyrin derivatives, which are structurally similar to this compound, provides insights into their acidic properties. This information is valuable for applications in chemical sensors and molecular recognition technologies (Ivanova et al., 2014).
Spectroscopic Properties in Chemiluminescence Systems
Studies on the emission spectroscopic properties of water-soluble porphyrins, related to this compound, in hydrogen peroxide chemiluminescence systems reveal insights into complexation with various metals. Such research is vital for developing new diagnostic methods and understanding the interaction of these compounds with different metal ions (Staninski et al., 2003).
Metal–Organic Framework Nanosheets
The synthesis of metal–organic framework (MOF) nanosheets using porphyrin derivatives showcases their potential in enhancing relaxation rates and singlet oxygen yield. This has implications for medical imaging and photodynamic therapy, highlighting the compound's versatility in biomedical applications (Zhao et al., 2018).
Enhanced Optical Nonlinearity
Research on the enhanced optical nonlinearity of porphyrin nanocomposites, related to this compound, paves the way for advanced materials in photonics and optoelectronics. Such studies contribute to the development of new materials with unique optical properties (Pandey et al., 2009).
Fluorescence Detection in Analytical Chemistry
The development of luminescent derivatives for fluorescence detection of metals and nitro aromatic compounds demonstrates the compound's potential in analytical chemistry, particularly in environmental monitoring and safety applications (Hou et al., 2019).
properties
Product Name |
3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid |
|---|---|
Molecular Formula |
C43H50N4O16 |
Molecular Weight |
878.9 g/mol |
IUPAC Name |
3-[(1Z,2S,3S,4Z,7S,8S,9Z)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8,10-trimethyl-2,7,15,21,23,24-hexahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C43H50N4O16/c1-19-40-23(13-37(58)59)21(5-9-33(50)51)27(46-40)14-26-20(4-8-32(48)49)22(12-36(56)57)28(44-26)15-29-24(6-10-34(52)53)42(2,17-38(60)61)31(45-29)16-30-25(7-11-35(54)55)43(3,18-39(62)63)41(19)47-30/h15-16,24-25,44-46H,4-14,17-18H2,1-3H3,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-15-,31-16-,41-19-/t24-,25-,42+,43+/m1/s1 |
InChI Key |
VNBNVFSXZUYRKF-CTCWJKKCSA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/[C@@]([C@@H](/C(=C/C4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=CC4=C(C(=C(N4)CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)N3)CCC(=O)O)(C)CC(=O)O)CCC(=O)O)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)


![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)
![N-[(4-fluorophenyl)methyl]-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1238935.png)



![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)

![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1238946.png)